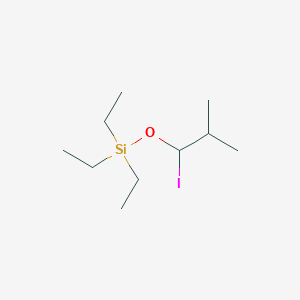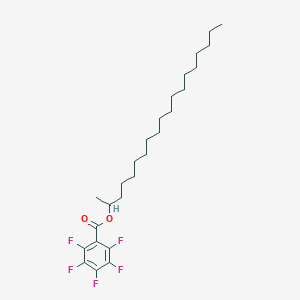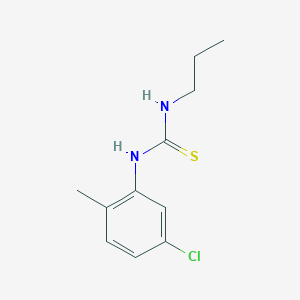![molecular formula C9H18O2 B12561593 2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol CAS No. 172342-28-8](/img/structure/B12561593.png)
2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclohexane ring with a hydroxymethyl group and an ethan-1-ol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives.
Hydroxymethylation: Introduction of the hydroxymethyl group to the cyclohexane ring.
Chain Extension: Addition of the ethan-1-ol chain to the hydroxymethylated cyclohexane.
Industrial Production Methods
Industrial production methods for this compound may involve catalytic processes to ensure high yield and purity. These methods often use optimized reaction conditions such as controlled temperature, pressure, and the presence of specific catalysts to facilitate the desired transformations.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexane derivatives.
Applications De Recherche Scientifique
2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclohexane ring provides structural stability, while the ethan-1-ol chain offers flexibility for further functionalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: A simpler analog with a single hydroxyl group on the cyclohexane ring.
2-(Hydroxymethyl)cyclohexanol: Similar structure but lacks the ethan-1-ol chain.
Cyclohexane-1,2-diol: Contains two hydroxyl groups on adjacent carbon atoms of the cyclohexane ring.
Uniqueness
2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol is unique due to its combination of a cyclohexane ring, hydroxymethyl group, and ethan-1-ol chain. This structure provides a balance of rigidity and flexibility, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
172342-28-8 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
2-[(1S,2S)-2-(hydroxymethyl)cyclohexyl]ethanol |
InChI |
InChI=1S/C9H18O2/c10-6-5-8-3-1-2-4-9(8)7-11/h8-11H,1-7H2/t8-,9+/m0/s1 |
Clé InChI |
BDYWLCROBLWDER-DTWKUNHWSA-N |
SMILES isomérique |
C1CC[C@@H]([C@@H](C1)CCO)CO |
SMILES canonique |
C1CCC(C(C1)CCO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide)](/img/structure/B12561510.png)

![8-{4-[(3-Hydroxypropyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12561514.png)

![1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12561519.png)
![5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl-](/img/structure/B12561545.png)

![Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12561561.png)



![N-(4-Bromophenyl)-N'-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12561572.png)


